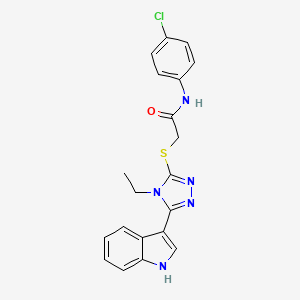
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde is an organic compound that features a benzene ring substituted with allyloxy, bromo, and iodo groups, as well as an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, such as 2-allylphenol, undergoes nitration to introduce a nitro group.
Selective Bromination: The nitro compound is then selectively brominated to introduce the bromo substituent.
Allylation: The brominated compound is subjected to allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromo and iodo groups can participate in nucleophilic substitution reactions.
Addition: The allyloxy group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Addition: Electrophiles such as halogens and acids can be used under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Addition products with electrophiles.
科学的研究の応用
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for drug discovery.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromo and iodo groups can participate in halogen bonding, influencing molecular recognition and binding .
類似化合物との比較
Similar Compounds
2-(Allyloxy)-5-bromo-3-chlorobenzaldehyde: Similar structure but with a chlorine substituent instead of iodine.
2-(Allyloxy)-5-bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine substituent instead of iodine.
2-(Allyloxy)-5-bromo-3-methylbenzaldehyde: Similar structure but with a methyl group instead of iodine.
Uniqueness
2-(Allyloxy)-5-bromo-3-iodobenzaldehyde is unique due to the presence of both bromo and iodo substituents, which can participate in unique halogen bonding interactions. This makes it a valuable compound for studying halogen bonding and its effects on molecular recognition and binding .
特性
IUPAC Name |
5-bromo-3-iodo-2-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHHSCQSBDKAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1I)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetamidophenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2802892.png)

![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802894.png)


![(E)-4-(Dimethylamino)-N-[1-(1H-imidazol-5-yl)-3-phenylpropan-2-yl]but-2-enamide](/img/structure/B2802902.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2802906.png)
![4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B2802907.png)


![N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2802913.png)
![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)

